

Lsd1-IN-5: A Technical Guide to a Reversible LSD1 Inhibitor

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Compound of Interest		
Compound Name:	Lsd1-IN-5	
Cat. No.:	B12422971	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Lsd1-IN-5**, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.

Chemical and Physical Properties

Lsd1-IN-5 is a small molecule inhibitor of the flavin-dependent monoamine oxidase, LSD1. Its key chemical and physical properties are summarized in the table below for easy reference.



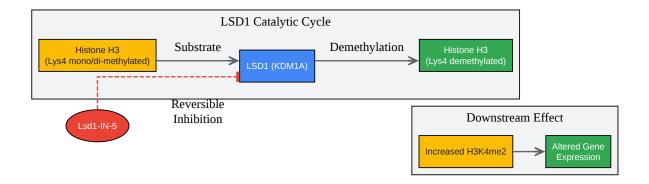
Property	Value	
Molecular Formula	C15H13BrN2O3	
Molecular Weight	349.18 g/mol	
CAS Number	2035912-55-9	
SMILES	OC1=C(O)C=C(Br)C(/C=C/C2=CC(/C(N)=N/O)= CC=C2)=C1	
InChI	InChI=1S/C15H13BrN2O3/c16-10-6- 9(14(20)13(19)5-10)3-1-7-2-8(4-11(7)17-21)12- 15-18/h1-6,19-21H,12H2,(H3,15,18)/b3-1+	
Appearance	Solid powder	
Purity	Typically >98%	
Solubility	Soluble in DMSO	

Biological Activity and Mechanism of Action

Lsd1-IN-5 is a potent and reversible inhibitor of LSD1 with a reported IC50 of 121 nM.[1][2][3] LSD1, also known as KDM1A, is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, **Lsd1-IN-5** leads to an increase in the levels of H3K4me2, which in turn can modulate the expression of various target genes.[1][2]

The primary mechanism of action of **Lsd1-IN-5** is the reversible inhibition of the catalytic activity of LSD1. This prevents the demethylation of H3K4, leading to a "brake" on the removal of this active histone mark. This mode of action is distinct from irreversible inhibitors that form a covalent bond with the FAD cofactor of LSD1.





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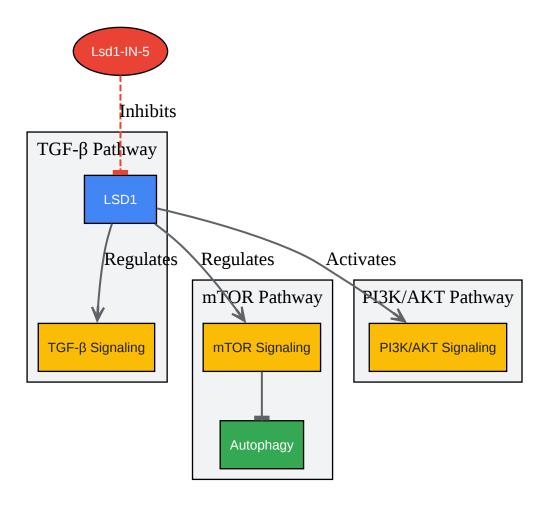
Mechanism of Lsd1-IN-5 action on LSD1.

Involvement in Signaling Pathways

LSD1 is a critical regulator in multiple signaling pathways implicated in cancer and other diseases. By inhibiting LSD1, **Lsd1-IN-5** can potentially modulate these pathways.

- TGF-β Signaling: LSD1 is known to be a component of the NuRD complex which can regulate the TGF-β signaling pathway.[4] Inhibition of LSD1 can lead to the upregulation of TGF-β family members.[4]
- mTOR Signaling: Studies have shown that LSD1 can negatively regulate autophagy through the mTOR signaling pathway in certain cancer cells.[2]
- PI3K/AKT Signaling: In prostate cancer cells, LSD1 has been shown to activate the PI3K/AKT signaling pathway by regulating the expression of the p85 subunit.[5]





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LSD1's role in key signaling pathways.

Experimental Protocols

A variety of in vitro assays can be employed to determine the inhibitory activity of compounds like **Lsd1-IN-5** against LSD1. Below is a detailed protocol for a common fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.

In Vitro LSD1 Inhibition Assay (Fluorescence-Based)

Principle: This assay relies on the detection of H_2O_2 produced during the LSD1-catalyzed demethylation of a histone H3 peptide substrate. In the presence of horseradish peroxidase (HRP), H_2O_2 reacts with a fluorogenic substrate (e.g., Amplex Red or ADHP) to produce a



highly fluorescent compound (resorufin), which can be measured.[6] The signal is directly proportional to LSD1 activity.

Materials:

- Recombinant human LSD1 protein
- LSD1 assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
- Dimethylated H3K4 peptide substrate (e.g., H3(1-21)K4me2)
- Lsd1-IN-5 or other test inhibitors
- Horseradish Peroxidase (HRP)
- Amplex® Red reagent (or similar fluorogenic substrate)
- FAD (cofactor for LSD1)
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

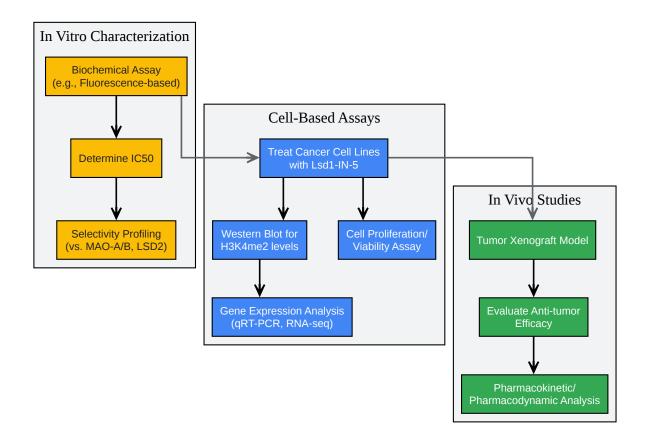
Protocol:

- Reagent Preparation:
 - Prepare a working solution of LSD1 enzyme in assay buffer. The final concentration should be empirically determined to yield a robust signal.
 - Prepare a stock solution of the H3K4me2 peptide substrate in assay buffer.
 - Prepare a stock solution of Lsd1-IN-5 and other inhibitors in 100% DMSO. Create a
 dilution series in assay buffer. Ensure the final DMSO concentration in the assay is low
 (e.g., <1%) to avoid enzyme inhibition.
 - Prepare a detection mix containing HRP and Amplex Red in assay buffer according to the manufacturer's instructions.



- Assay Procedure:
 - To the wells of a 96-well black microplate, add the following in order:
 - Assay Buffer
 - Lsd1-IN-5 or vehicle control (DMSO)
 - LSD1 enzyme solution
 - Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and FAD to each well.
 - Incubate the plate at 37°C for 60 minutes.
 - Stop the reaction and initiate signal development by adding the HRP/Amplex Red detection mix to each well.
 - Incubate the plate at room temperature for 5-10 minutes, protected from light.
 - Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Subtract the background fluorescence (wells without enzyme) from all other readings.
 - Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





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General workflow for LSD1 inhibitor characterization.

Conclusion

Lsd1-IN-5 is a valuable research tool for studying the biological roles of LSD1 in various physiological and pathological processes. Its reversible nature and well-characterized potency make it a suitable probe for investigating the therapeutic potential of LSD1 inhibition in diseases such as cancer. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to further explore the effects of this compound.



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